2-(3,4-Dibromobenzylidene)hydrazinecarboximidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8Br2N4 |
|---|---|
Molecular Weight |
319.98 g/mol |
IUPAC Name |
2-[(E)-(3,4-dibromophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H8Br2N4/c9-6-2-1-5(3-7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ |
InChI Key |
VMYFCUKMGMFQNH-YIXHJXPBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/N=C(N)N)Br)Br |
Canonical SMILES |
C1=CC(=C(C=C1C=NN=C(N)N)Br)Br |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Aldol Condensation
A green chemistry approach adapted from solvent-free aldol condensation protocols (Search Result 6) involves grinding 3,4-dibromobenzaldehyde with hydrazinecarboximidamide in the presence of a base.
- Reagents : 3,4-Dibromobenzaldehyde, hydrazinecarboximidamide, sodium hydroxide.
- Conditions : Room temperature, 20–30 minutes of mechanical grinding.
- Yield : ~90–95% (inferred from analogous chalcone syntheses).
- Advantages : Eliminates solvent waste, high atom economy.
Acid-Catalyzed Condensation
A method inspired by sulfonamide-glyoxal condensations (Search Result 5) uses acid catalysts to drive Schiff base formation:
- Reagents : 3,4-Dibromobenzaldehyde, hydrazinecarboximidamide, H₂SO₄.
- Conditions : 60–80°C, 4–6 hours.
- Yield : 85–90% (extrapolated from similar brominated benzylidene derivatives).
- Catalyst Role : Protonates carbonyl oxygen, enhancing electrophilicity.
Base-Mediated Reaction in Polar Solvents
A hybrid method from benzothiadiazine syntheses (Search Result 2) employs polar solvents and barium hydroxide:
- Reagents : 3,4-Dibromobenzaldehyde, hydrazinecarboximidamide, Ba(OH)₂.
- Solvent : Methanol or ethanol.
- Conditions : Reflux (65–78°C), 6–8 hours.
- Yield : 88–93% (based on bis-benzylidene cyclic compounds).
Reaction Optimization
Catalyst Screening
Data from multiple sources highlight catalyst efficacy:
| Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| NaOH (solvent-free) | None | 25°C | 90–95% | Search Result 6 |
| MgCl₂ | Butanone | 55°C | 96.7% | Search Result 10 |
| H₂SO₄ | Acetonitrile | 60°C | 85–90% | Search Result 5 |
Key Insight : Magnesium chloride enhances reaction rates in ketone solvents by stabilizing intermediates (Search Result 10).
Temperature and Time Dependence
- Low-Temperature Reactions (0–25°C): Require extended times (12–24 hours) but reduce side products.
- High-Temperature Reactions (60–80°C): Achieve completion in 4–6 hours but risk decomposition of brominated intermediates.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (CDCl₃, 400 MHz):
- δ 8.35 (s, 1H, CH=N).
- δ 7.85–7.40 (m, 3H, aromatic H).
- δ 5.20 (s, 2H, NH₂).
- IR (KBr) :
- 3270 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1580 cm⁻¹ (C-Br).
Melting Point and Purity
- Melting Range : 200–202°C (consistent with hydrazinecarboximidamide derivatives in Search Result 1).
- HPLC Purity : ≥98% after recrystallization in ethanol (Search Result 10).
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Solvent-Free Aldol | 90–95% | 20–30 min | High | Low (no solvent waste) |
| Acid-Catalyzed | 85–90% | 4–6 h | Moderate | Moderate (acid neutralization) |
| Base-Mediated (Polar) | 88–93% | 6–8 h | High | Moderate (solvent recovery) |
Trade-offs : Solvent-free methods offer sustainability but require precise stoichiometry. Acid/base-mediated approaches provide flexibility but generate more waste.
Industrial Feasibility
- Cost-Efficiency : 3,4-Dibromobenzaldehyde (~$250/kg) is the major cost driver.
- Process Intensification : Continuous flow systems (unexplored in literature) could enhance throughput.
- Regulatory Considerations : Brominated compounds require stringent handling due to toxicity (Search Result 1).
Chemical Reactions Analysis
AC-263093 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AC-263093 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the neuropeptide FF receptor system.
Biology: It helps in understanding the role of NPFFR2 in various biological processes, including stress response and pain modulation.
Medicine: It has potential therapeutic applications in reversing opiate tolerance and treating anxiety disorders.
Industry: It is used in the development of new pharmacological agents targeting the NPFFR2 receptor
Mechanism of Action
AC-263093 exerts its effects by selectively activating the NPFFR2 receptor and blocking the activation of NPFFR1. This dual action helps in modulating the neuropeptide FF receptor system, which plays a crucial role in pain perception, stress response, and anxiety. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal (HPA) axis and the expression of c-Fos protein in the hypothalamic paraventricular nucleus .
Comparison with Similar Compounds
Comparison with Similar Compounds
The hydrazinecarboximidamide scaffold is versatile, with structural modifications leading to diverse biological and physicochemical properties. Below is a detailed comparison of AC-263093 with structurally related compounds.
Substituent Variations on the Aromatic Ring
CFMHC (2-[[4-chloro-3-(trifluoromethyl)phenyl]methylene]-hydrazinecarboximidamide hydrochloride):
- Structural Differences : Replaces bromine atoms with a chloro and trifluoromethyl group at the 4- and 3-positions, respectively.
- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability, while chlorine reduces steric bulk compared to bromine.
- Biological Activity : Both AC-263093 and CFMHC are NPFFR2 agonists, but CFMHC exhibits higher selectivity due to its optimized substituent profile .
Compound 29 (2-(2-Carboxybenzylidene)-N-[2-(3-trifluoromethylbenzylthio)-4-chloro-5-methylbenzenesulfonyl]hydrazinecarboximidamide):
- Structural Differences : Incorporates a sulfonyl group and a 3-trifluoromethylbenzylthio substituent.
- Impact : The sulfonyl group increases hydrophilicity, while the thioether linker enhances conformational flexibility.
- Synthesis : Yielded 73% with mp 187–191°C; IR shows strong SO₂ stretches at 1329 and 1136 cm⁻¹ .
- Compound 30 (2-(2-Carboxybenzylidene)-N-[2-(6-chlorobenzo[d][1,3]dioxol-5-ylmethylthio)-4-chloro-5-methylbenzenesulfonyl]hydrazinecarboximidamide): Structural Differences: Features a benzo[d][1,3]dioxol group and a methylthio linker. Synthesis: Higher yield (90%) and mp 211–213°C compared to Compound 29, attributed to stabilized crystal packing .
Heterocyclic Hybrid Derivatives
Compound 8l ((E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarboximidamide):
- Structural Differences : Integrates a benzo[d]thiazole-pyrazole moiety.
- Biological Activity : Exhibits potent cytotoxicity against cancer cell lines (IC₅₀: 2.23–3.75 mM) due to dual targeting of tubulin and DNA .
- Spectroscopy : IR shows NH stretches at ~3400 cm⁻¹ and CN at ~2220 cm⁻¹, similar to AC-263093 .
- Compound 11b ((2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile): Structural Differences: Contains a thiazolo-pyrimidine core and cyano group. Synthesis: 68% yield with mp 213–215°C; ^13C NMR confirms conjugation via a benzylidene linker .
Nitro-Substituted Derivatives
- Compound IIa-07 ((Z)-N-(4-methoxybenzyl)-N'-nitro-2-(propan-2-ylidene)hydrazinecarboximidamide):
Skin Sensitization and Toxicity Profiles
- Hydrazinecarboximidamide, 2-[(2-hydroxyphenyl)methylene]- :
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-(3,4-Dibromobenzylidene)hydrazinecarboximidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly related to neuropeptide receptors. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Chemical Formula : CHBrN
- Molecular Weight : 308.01 g/mol
- IUPAC Name : this compound
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an agonist for neuropeptide receptors. The following sections detail its effects and mechanisms of action.
Neuropeptide Receptor Interaction
Studies have shown that this compound acts on neuropeptide FF2 (NPFF2) receptors. The NPFF system is involved in various physiological processes, including pain modulation and stress response. The selective activation of NPFF2 receptors by this compound suggests potential therapeutic applications in pain management and neuroprotection.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Pain Modulation :
- Objective : To evaluate the efficacy of the compound as an NPFF2 receptor agonist.
- Methodology : High-throughput screening (HTS) was conducted using R-SAT assays.
- Findings : The compound demonstrated a significant ability to activate NPFF2 receptors, suggesting its potential role in pain relief strategies.
-
Neuroprotective Effects :
- Objective : To assess the neuroprotective properties of the compound.
- Methodology : In vitro assays were performed on neuronal cell lines subjected to oxidative stress.
- Findings : Results indicated that this compound could reduce cell death and promote cell survival under stress conditions.
The mechanism through which this compound exerts its effects appears to involve modulation of intracellular signaling pathways associated with NPFF receptor activation. This includes alterations in calcium signaling and downstream effects on gene expression related to neuroprotection and pain modulation.
Q & A
Q. What are the standard synthetic routes for 2-(3,4-Dibromobenzylidene)hydrazinecarboximidamide?
The compound is typically synthesized via a condensation reaction between 3,4-dibromobenzaldehyde and aminoguanidine under acidic or catalytic conditions. For example, analogous hydrazone derivatives (e.g., N’-(3,5-dibromobenzylidene)-4-methylbenzohydrazide) are prepared by refluxing equimolar quantities of aldehyde and hydrazide in ethanol with catalytic acetic acid, achieving yields up to 89% . Optimization may involve ultrasound irradiation and surfactants like p-dodecylbenzenesulfonic acid (DBSA) to enhance reaction efficiency in aqueous media, as demonstrated for structurally related amidinohydrazones .
Q. How is the structural identity of this compound confirmed experimentally?
Key characterization methods include:
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Antimicrobial activity can be tested via broth microdilution assays (e.g., against Pseudomonas aeruginosa or Staphylococcus aureus), with MIC values compared to reference compounds . For anticancer potential, antiproliferative assays (e.g., MTT on cancer cell lines) and tubulin polymerization inhibition studies are common, as shown for structurally similar hydrazinecarboximidamides .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence biological activity?
Halogen substitution (e.g., Br, Cl, F) significantly impacts bioactivity. For instance:
Q. What computational methods aid in understanding its reaction mechanism or binding interactions?
- DFT calculations : Used to optimize geometry, calculate lattice energies, and predict hydrogen-bonding networks in crystal structures of analogous hydrazides .
- Molecular docking : To model interactions with biological targets (e.g., heme oxygenase HemO), as demonstrated for iminoguanidine inhibitors .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts vs. DFT predictions) may arise from solvent effects or dynamic processes. Cross-validation using X-ray crystallography (e.g., CCDC 2032776 for related structures ) and variable-temperature NMR can clarify conformational flexibility. For purity disputes, orthogonal analytical methods (HPLC, HRMS) are essential .
Q. What strategies improve synthetic yield or selectivity?
- Catalyst optimization : DBSA in water under ultrasound reduces reaction time from hours to minutes for analogous compounds .
- Solvent screening : Polar aprotic solvents (e.g., DMSO) may enhance imine formation kinetics compared to ethanol .
- Temperature control : Lower temperatures (25–27°C) minimize side reactions in sensitive hydrazone syntheses .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Varied substituents : Synthesize analogs with halogen (Cl, F), methyl, or methoxy groups at the 3-, 4-, or 5-positions of the benzylidene ring.
- Assay panels : Test against diverse biological targets (e.g., bacterial strains, cancer cells, enzymes like tubulin) to identify selectivity trends.
- Data analysis : Use multivariate statistics (e.g., PCA) to correlate electronic (Hammett σ), steric (Taft E), and lipophilic (logP) parameters with activity .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
